Product packaging for Aminometradine(Cat. No.:CAS No. 642-44-4)

Aminometradine

Cat. No.: B372053
CAS No.: 642-44-4
M. Wt: 195.22 g/mol
InChI Key: NGXUUAFYUCOICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aminometradine (CAS 642-44-4), known under former brand names such as Mictine and Mincard, is an alkyluracil derivative that functions as a diuretic agent . Historically, it was utilized to control edema in cases of mild congestive heart failure, providing a foundational model for subsequent diuretic development . Early research into alkyluracil derivatives demonstrated their diuretic properties in experimental animals, with this compound representing a molecular modification that enabled its study in human subjects . Its primary research value lies in its role as a classical diuretic, offering scientists a tool to study renal function, fluid balance, and the pathophysiology of conditions like heart failure . As a pyrimidinedione compound, it shares a structural relationship with other biologically active molecules, making it a point of interest in medicinal chemistry research . Researchers can employ this compound to investigate the evolution of diuretic therapies and their mechanisms of action. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O2 B372053 Aminometradine CAS No. 642-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUUAFYUCOICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N(C1=O)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214403
Record name Aminometradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-44-4
Record name Aminometradine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminometradine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminometradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminometradine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOMETRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPM8SX5Q3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context of Aminometradine Within Diuretic Research

Early Explorations of Uracil (B121893) Derivatives as Diuretic Agents

The investigation into diuretic compounds has historically spanned a wide range of chemical structures. Among these, derivatives of uracil, a fundamental pyrimidine (B1678525) base found in RNA wikipedia.orgrroij.com, began to show promise. Research in the mid-20th century indicated that certain alkyl uracil derivatives exhibited diuretic properties in experimental animal models wikipedia.org. While early uracil derivatives were known to possess diuretic effects, their clinical application was often limited by toxicity concerns. However, through careful molecular modifications, researchers were able to develop compounds that proved to be effective diuretic agents in human subjects wikipedia.org. Specifically, derivatives of 6-aminouracil (B15529) have been identified for their pharmaceutical utility, including their application as diuretic agents researchgate.net.

Evolution of Pyrimidine Chemistry in Medicinal Science

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized for its presence in essential biological molecules and its versatility as a scaffold for drug design rroij.comscispace.comresearchgate.netgsconlinepress.comresearchgate.net. As a fundamental component of nucleic acids (uracil, thymine, and cytosine) and several vitamins (such as thiamine, riboflavin, and folic acid), pyrimidines have long been central to understanding biological processes rroij.comscispace.comresearchgate.netgsconlinepress.comresearchgate.net. The advancements in synthetic organic chemistry have allowed for the creation of a vast array of pyrimidine derivatives, many of which have demonstrated significant therapeutic potential. Over decades, pyrimidine chemistry has evolved to yield compounds with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties rroij.comtandfonline.comnovapublishers.commdpi.commdpi.comnih.govresearchgate.net. This rich history of pyrimidine-based drug development provided a fertile ground for exploring new therapeutic avenues, including the development of diuretics.

Aminometradine's Significance in the Development of Diuretic Agents

This compound emerged as a notable uracil derivative with diuretic properties, contributing to the expanding armamentarium of treatments for fluid overload. It received its first approval in the United States in 1954 and was marketed under brand names such as Mictine and Mincard wikipedia.orgncats.io. Its introduction represented a step forward in the availability of oral diuretic medications, particularly for patients experiencing edema and mild congestive heart failure wikipedia.orgncats.io.

The proposed mechanism of action for this compound involves the inhibition of sodium ion reabsorption within the renal tubules ncats.iounmc.edu. It is understood to inhibit the resorption of sodium and/or chloride, thereby promoting increased urine output unmc.edu. Clinical investigations in the 1950s were conducted to evaluate the efficacy of this compound and related compounds, such as Amisometradine (Rolicton), in managing congestive heart failure jameslindlibrary.orgresearchgate.netnih.gov. These studies were part of a broader effort to understand and refine diuretic therapies. Compared to earlier diuretic agents like mercurials, this compound was noted for being less nephrotoxic unmc.edu. Comparative studies also explored its effects alongside other diuretics like acetazolamide (B1664987) and chlorothiazide (B1668834) mdpi.com.

Table 1: this compound: A Uracil-Based Diuretic

PropertyDetail
Chemical ClassUracil Derivative (Pyrimidine)
First Approval (US)1954
Marketed NamesMictine, Mincard (among others)
Primary Diuretic MechanismInhibition of sodium reabsorption in renal tubules
Therapeutic Use (Historical)Management of edema, mild congestive heart failure
Comparative ToxicityLess nephrotoxic than mercurials
Key Research PeriodMid-20th Century (1950s)

Comparative Historical Research on Diuretic Classes

The history of diuretic development is marked by a progression through distinct chemical classes and mechanisms of action. Early interventions included agents like digitalis, noted for its cardiac effects and diuretic properties, and mercurial compounds, which were potent but carried significant toxicity risks japi.orgresearchgate.netvedantu.com. The early 20th century saw the rise of sulfonamide derivatives, leading to the development of carbonic anhydrase inhibitors like acetazolamide in 1950 japi.orgresearchgate.netvedantu.comnih.gov. This was followed by the revolutionary introduction of thiazide diuretics, exemplified by chlorothiazide in 1957, which offered improved efficacy and safety profiles japi.orgresearchgate.netvedantu.com. Potent loop diuretics, such as furosemide, emerged later in the 1960s, targeting the loop of Henle with high-ceiling natriuretic effects japi.orgresearchgate.netvedantu.com.

This compound's development in the mid-1950s wikipedia.orgncats.io places it chronologically between the advent of carbonic anhydrase inhibitors and the widespread adoption of thiazides. As a uracil derivative acting on the renal tubules to inhibit sodium reabsorption, it represented an alternative chemical approach to diuresis compared to the loop diuretics or thiazides, which act on different segments of the nephron unmc.edujapi.org. The exploration of pyrimidine-based diuretics, including this compound, was part of the broader scientific effort to discover and refine agents for managing cardiovascular and renal conditions, contributing to the diversification of diuretic therapy.

Table 2: Timeline of Key Diuretic Agents and Classes

Compound/ClassDiscovery/Introduction YearPrimary Site of Action (General)Notes
Digitalis1775N/A (cardiac glycoside)Early noted diuretic properties
Mercurial Diuretics1919Renal tubulesPotent but toxic
SulfanilamideEarly 20th CenturyCarbonic anhydrase inhibitionPrecursor to thiazides
Acetazolamide (Carbonic Anhydrase Inhibitor)1950Proximal tubuleFirst carbonic anhydrase inhibitor diuretic
This compound (Uracil Derivative) 1954 Renal tubules (sodium reabsorption) Uracil-based diuretic; less nephrotoxic than mercurials
Chlorothiazide (Thiazide Diuretic)1957Distal tubuleRevolutionized diuretic therapy
Furosemide (Loop Diuretic)1964Loop of HenlePotent, high-ceiling diuretic

Table 3: Key Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine DerivativeBiological Role/ApplicationHistorical Significance
UracilRNA nucleotide baseFundamental building block of genetic material
ThymineDNA nucleotide baseFundamental building block of genetic material
CytosineDNA/RNA nucleotide baseFundamental building block of genetic material
Thiamine (Vitamin B1)VitaminContains pyrimidine ring; essential for metabolism
Riboflavin (Vitamin B2)VitaminContains pyrimidine ring; essential for metabolism
Folic Acid (Vitamin B9)VitaminContains pyrimidine ring; essential for metabolism
5-FluorouracilChemotherapeutic agentEarly and significant pyrimidine-based anticancer drug
This compoundDiureticEarly pyrimidine-based diuretic, contributing to management of fluid overload

Synthetic Methodologies and Chemical Transformations of Aminometradine

General Principles of Pyrimidine (B1678525) Synthesis

The synthesis of the pyrimidine ring system, the core of Aminometradine, is a well-established area of heterocyclic chemistry. Generally, pyrimidines are constructed via the cyclization of β-dicarbonyl compounds with reagents containing an N-C-N fragment. wikipedia.org Common methods rely on the condensation of carbonyls with diamines. wikipedia.org For instance, 2-thio-6-methyluracil can be synthesized from thiourea (B124793) and ethyl acetoacetate. wikipedia.org

De novo synthesis of pyrimidines in biological systems and laboratory settings often starts with simple precursors. nih.govbasicmedicalkey.comslideshare.net The process typically involves the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate. nih.govbasicmedicalkey.com In contrast to purine (B94841) synthesis where the ring is built upon a ribose sugar, the pyrimidine ring is typically fully formed before being attached to a sugar moiety. nih.gov The key steps in the de novo pathway involve six enzymes, starting from bicarbonate and ammonia (B1221849) (often from glutamine) to produce uridine-5'-monophosphate (UMP). umich.edu

A notable method for pyrimidine synthesis is the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones. wikipedia.org Other primary syntheses have been reported using formamide. wikipedia.org The versatility of these synthetic strategies allows for the creation of a wide array of substituted pyrimidines, which are crucial for developing new therapeutic agents. researchgate.netresearchgate.net

Specific Synthetic Pathways for this compound and Analogues

This compound is chemically known as 1-allyl-3-ethyl-6-aminouracil. wikipedia.org Its synthesis involves the construction of the substituted uracil (B121893) ring. While specific, detailed industrial synthesis pathways for this compound are not extensively published in the available literature, the synthesis of its core, 6-aminouracil (B15529) derivatives, can be inferred from general pyrimidine synthesis principles. The synthesis would likely involve the condensation of a β-keto ester equivalent with an appropriately substituted urea (B33335), followed by N-alkylation to introduce the allyl and ethyl groups at the N-1 and N-3 positions, respectively.

The synthesis of pyrimidine analogues often involves multi-step procedures. For example, new series of pyrimidine derivatives have been synthesized by reacting 2-amino-pyrimidines with various reagents like piperidine (B6355638) and formaldehyde (B43269) to create compounds with potential anti-inflammatory and antimicrobial activities. researchgate.net Another approach involves the reaction of 1-aminopyrimidine-2-thione derivatives with isothiocyanates to yield new N,N'-disubstituted thioureas. researchgate.net These examples highlight the modular nature of pyrimidine synthesis, allowing for the generation of diverse analogues through functionalization of a common pyrimidine core. researchgate.net

Investigation of Chemical Reactions and Derivatization

The chemical reactivity of this compound is largely dictated by the pyrimidine ring and its functional groups: the amino group at C-6, the allyl group at N-1, and the uracil-like carbonyls.

Oxidation Reactions

The pyrimidine ring can undergo various oxidation reactions. Mono-N-oxidation can occur through reaction with peracids. wikipedia.org During the biosynthesis of UMP, a key oxidation step is the conversion of dihydroorotate (B8406146) to orotate (B1227488) by the enzyme dihydroorotate dehydrogenase, which forms a carbon-carbon double bond between C-5 and C-6. umich.edu

For this compound specifically, the allyl group presents a reactive site for oxidation. Research has focused on the epoxidation of the allyl group's double bond. researchgate.netajol.infoajol.info This transformation is significant as it introduces a reactive epoxide ring, which can be a precursor for further derivatization.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for functionalizing pyrimidine rings. researchgate.net In the synthesis of amines, an alkyl halide can react with a suitable nucleophile to replace the halide with an amino group. libretexts.org However, the reactivity of the pyrimidine ring itself towards electrophilic substitution is diminished compared to pyridine (B92270) due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org

In the context of this compound, the amino group at the C-6 position can potentially act as a nucleophile. Furthermore, reactions involving the displacement of leaving groups on the pyrimidine ring are a common strategy for creating derivatives. For instance, nucleophilic substitution reactions on suitably functionalized pyrimidines with amines and hydrazine (B178648) have been used to synthesize a variety of new compounds. researchgate.net

Hydrolysis Studies

The stability of the pyrimidine ring to hydrolysis is an important chemical property. Hydrolysis of substituted pyrimidines can lead to ring-opening. For example, the hydrolysis of 1-methylenaminopyrimidine-2-thione derivatives leads to the formation of 1-aminopyrimidine-2-thione. researchgate.net Similarly, 1-aminopyrimidine-2-one derivatives can be obtained through the hydrolysis of related precursors. researchgate.net While specific hydrolysis studies on this compound were not found in the search results, the uracil structure suggests it would be relatively stable under neutral conditions but could undergo hydrolysis under harsh acidic or basic conditions, potentially affecting the amide-like bonds within the ring. archive.org

Epoxidation Studies and Oxidant Evaluation

Extensive research has been conducted on the epoxidation of the allyl group in this compound (1-allyl-3-ethyl-6-aminouracil). researchgate.netajol.infoajol.info These studies have compared various oxidizing agents to determine the most efficient and environmentally friendly method for this transformation.

Initial studies using oxidants like tetraoxochromate(VI) acid and trifluoroperacetic acid resulted in low yields of the desired epoxide (5.6% with trifluoroperacetic acid and 3.8% with tetraoxochromate(VI) acid) and produced environmentally unfavorable byproducts. researchgate.netajol.info These methods were deemed to have little synthetic value for the epoxidation of this compound. ajol.info

A significant improvement was observed when using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a dioxovanadium(V) ion catalyst. researchgate.netajol.info The reaction conditions were further optimized by using pyridine-N-oxide as a co-catalyst, increasing the concentration of H₂O₂, and elevating the temperature. ajol.infoajol.info These modifications led to an epoxidation reaction that proceeded to near completion, indicating that H₂O₂ is a highly effective oxidant for this substrate under these catalyzed conditions. ajol.info The use of alkaline hydrogen peroxide with the dioxovanadium(V) catalyst at room temperature initially yielded only trace amounts of the epoxide. researchgate.netajol.info However, the addition of the pyridine-N-oxide co-catalyst significantly increased the yield of the epoxide product. researchgate.netajol.info

The table below summarizes the findings from the epoxidation of this compound with H₂O₂ and a dioxovanadium(V) catalyst.

Table of Mentioned Compounds

Efficacy of Tetraoxochromate(VI) Acid

Tetraoxochromate(VI) acid, also known as chromic acid, is a powerful oxidizing agent. atamanchemicals.com Its application in the epoxidation of this compound (specifically, l-allyl-3-ethyl-6-amino uracil) has been investigated. ajol.info The reaction involves the direct interaction of the this compound with the oxygen of the tetraoxochromate(VI) acid. ajol.info

The proposed mechanism suggests an initial formation of a tetraoxochromate(VI) acid-aminometradine π complex. ajol.info This is followed by a [2+2] interaction, leading to a four-centered cyclic organo-chromium intermediate, which then yields the epoxide. ajol.info

However, the efficacy of this method is limited. The reaction results in a low yield of the desired epoxide, alongside a significant amount of byproducts and unreacted starting material. ajol.info For instance, reacting 785 mg (5 mmol) of this compound with 100 ml of tetraoxochromate(VI) acid (0.090 mmol) at 25°C only produced a 3.8% yield of the epoxide. ajol.info This low yield, coupled with the generation of environmentally unfavorable byproducts, suggests that tetraoxochromate(VI) acid has minimal practical value for the epoxidation of this compound. ajol.info

Application of Trifluoroperacetic Acid

Trifluoroperacetic acid (TFPAA) is recognized as a highly reactive organic peroxy acid, capable of oxidizing alkenes that are resistant to other oxidants. wikipedia.orgwikiwand.com Its use in the epoxidation of this compound has been explored. The reaction mechanism is believed to involve an attack of the peracid on the less hindered side of the this compound molecule. ajol.info

Despite its potent oxidizing nature, the application of trifluoroperacetic acid in this compound epoxidation has shown limited success. The reaction proceeds slowly and results in a low yield of the cis-epoxide. ajol.info A significant accumulation of trifluoroacetic acid and unreacted this compound is also observed. ajol.info For example, the addition of 90 ml of trifluoroperacetic acid (0.75 mmol) to 500g (3.2 mmol) of this compound resulted in a mere 5.6% yield of the epoxide. ajol.info Consequently, much like tetraoxochromate(VI) acid, trifluoroperacetic acid is considered to have little synthetic utility for this specific transformation due to the low yields and the formation of undesirable byproducts. ajol.info

Catalyzed Alkaline Hydrogen Peroxide Reactions

The use of hydrogen peroxide (H₂O₂) under alkaline conditions, particularly with a catalyst, presents a more effective method for the epoxidation of this compound. ajol.info In alkaline media, hydrogen peroxide can act as a nucleophilic agent. researchgate.net

Initial experiments reacting this compound with alkaline hydrogen peroxide in the presence of a dioxovanadium(V) ion catalyst at room temperature yielded only trace amounts of the epoxide. ajol.inforesearchgate.net However, the introduction of pyridine-N-oxide as a co-catalyst significantly improved the yield. ajol.info

Further optimization of the reaction conditions, including increasing the temperature and the concentration of hydrogen peroxide, led to the epoxidation reaction proceeding to near completion. ajol.inforesearchgate.net For instance, with the use of the catalyst and co-catalyst, increasing the amount of 35% aqueous H₂O₂ and stirring at 50°C for 60 minutes resulted in yields as high as 75%. ajol.inforesearchgate.net This indicates that a catalyzed alkaline hydrogen peroxide system is a highly reactive and efficient oxidant for the epoxidation of this compound, offering a significant improvement over tetraoxochromate(VI) acid and trifluoroperacetic acid. ajol.info

Table 1: Comparative Efficacy of Different Oxidants in this compound Epoxidation A summary of the yields obtained from different oxidation methods for this compound.

Oxidizing AgentCatalyst/Co-catalystTemperature (°C)Reaction Time (hr)Epoxide Yield (%)Reference
Tetraoxochromate(VI) AcidNone25Not Specified3.8 ajol.info
Trifluoroperacetic AcidNone2515.6 ajol.info
Alkaline Hydrogen PeroxideDioxovanadium(V) ionRoom TempNot SpecifiedTrace ajol.inforesearchgate.net
Alkaline Hydrogen PeroxideDioxovanadium(V) ion / Pyridine-N-oxide501up to 75 ajol.inforesearchgate.net

Purity Considerations in Synthetic Chemical Research

The purity of a synthesized compound is a critical factor in chemical research, as impurities can significantly impact the interpretation of biological and chemical evaluations. google.com In the context of therapeutic peptides, for instance, enantiomeric purity is crucial as D-isomers, which can form during synthesis, may alter the therapeutic effect. nih.gov

For compounds like this compound, which have potential pharmaceutical applications, ensuring high purity is paramount. google.comsmolecule.com The synthesis of such compounds often involves multiple steps, including the formation of the core pyrimidine ring, introduction of functional groups, and alkylation. smolecule.com Each of these steps can introduce impurities.

Purification methods such as crystallization and chromatography are essential to remove byproducts, unreacted starting materials, and other contaminants. google.comsmolecule.com The choice of synthetic route and purification techniques can have a substantial impact on the final purity of the compound. Organic synthesis methods, for example, are often favored as they can yield products of higher purity compared to aqueous preparations. google.com High-purity compounds are essential for obtaining reliable data in research and are a prerequisite for clinical applications. google.com

Molecular Mechanisms of Aminometradine Action

Impact on Renal Electrolyte Balance and Acid-Base Homeostasis

The kidney plays a pivotal role in maintaining the body's fluid and electrolyte balance, as well as regulating acid-base equilibrium. Diuretic agents, by their nature, interact with these renal mechanisms, influencing the excretion of various ions and affecting the body's pH. Research into Aminometradine's actions aims to elucidate its specific contributions and limitations in this regard.

Research on Acid-Base Equilibrium Alterations

Studies investigating the effects of this compound on the body's acid-base balance have consistently indicated a lack of significant perturbation. Specifically, research suggests that this compound does not induce alterations in the acid-base status. unmc.edu This finding is crucial, as many diuretic agents can inadvertently lead to metabolic acidosis or alkalosis due to their influence on the reabsorption and excretion of hydrogen ions and bicarbonate. The absence of such effects with this compound suggests a more targeted action on specific ion transporters, primarily those involved in sodium and chloride reabsorption, without broadly disrupting the mechanisms that maintain systemic pH.

Biological Targets and Pharmacological Investigations Preclinical and in Vitro

Identification of Renal Function Targets

Aminometradine, a derivative of uracil (B121893), is classified as a diuretic. ncats.iowikipedia.org Its mechanism of action appears to involve the inhibition of sodium ion reabsorption within the renal tubules. ncats.iounmc.edu This action leads to an increase in the excretion of sodium and chloride ions, which osmotically increases water excretion. unmc.edu Unlike some other classes of diuretics, this compound is not reported to cause significant acid-base disturbances. unmc.edu It is considered a weaker diuretic agent when compared to mercurials or chlorothiazide (B1668834). unmc.edu

Assessment of Diuretic Activity in Experimental Models

Alkyl uracil derivatives, the class to which this compound belongs, were recognized for their diuretic effects in experimental animals. wikipedia.org The primary measure of diuretic efficacy in such models is the volume of urine output and the excretion of electrolytes. jsirjournal.comnih.gov

In preclinical studies, the diuretic activity of a compound is typically assessed by measuring the total urine volume excreted over a specific period after administration. jsirjournal.comdovepress.com Animal models, often using rats or mice, are loaded with saline to induce a baseline urine flow, and then the test compound is administered. nih.govdovepress.com The subsequent increase in urine volume compared to a control group indicates diuretic action. dovepress.com For this compound, its classification as a diuretic stems from such experimental observations where it demonstrated the ability to increase urine output. ncats.iowikipedia.org

The duration of a diuretic response is a critical factor in its therapeutic potential. Some diuretics can lead to a "rebound" phenomenon, where initial diuresis is followed by sodium retention. nih.govscirp.org Loop diuretics, for instance, have a rapid onset but shorter duration of action, which can sometimes lead to this rebound effect. scirp.org In contrast, diuretics with a more prolonged effect, like thiazides, produce a slower but more sustained diuresis over 12 to 24 hours. scirp.org While specific data on the sustained response of this compound in preclinical models is not detailed in the provided results, its characterization as a weaker diuretic suggests a less intense but potentially more stable effect compared to high-ceiling loop diuretics. unmc.edu

Investigation of Broader Pyrimidine (B1678525) Scaffold Activities

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and various pharmaceuticals. gsconlinepress.comajchem-a.com This scaffold is associated with a wide array of pharmacological activities. gsconlinepress.comnih.govresearchgate.net

The pyrimidine nucleus is a key component in many compounds developed for their antimicrobial properties. gsconlinepress.comnih.govnih.gov Researchers have synthesized and tested numerous pyrimidine derivatives that have demonstrated efficacy against various pathogens.

Antibacterial: Pyrimidine derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria. ajchem-a.com For example, certain synthesized pyrimidine-appended linezolids exhibited significant activity against strains like S. aureus and E. coli. nih.gov

Antifungal: The pyrimidine scaffold is also found in compounds with antifungal properties. nih.gov Some derivatives have shown potent activity against various strains of Candida albicans and Saccharomyces cerevisiae, including fluconazole-resistant strains. nih.gov

Antileishmanial: The broad therapeutic applications of the pyrimidine scaffold extend to antileishmanial activity. nih.gov

The following table summarizes the antimicrobial potential of the pyrimidine scaffold based on various research findings.

Antimicrobial Activity Target Pathogens/Strains Reference
AntibacterialS. aureus, E. coli, Gram-positive and Gram-negative bacteria ajchem-a.comnih.gov
AntifungalCandida albicans, Saccharomyces cerevisiae (including resistant strains) nih.gov
AntileishmanialLeishmania species nih.gov

The pyrimidine scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. gsconlinepress.comijpsonline.comscirp.org Numerous studies have explored the synthesis of pyrimidine derivatives and evaluated their potential to treat inflammation and pain. ijpsonline.comscirp.org

In preclinical models, such as the carrageenan-induced rat paw edema assay, various pyrimidine derivatives have demonstrated significant anti-inflammatory activity. ijpsonline.com Some compounds have shown efficacy comparable to established drugs like indomethacin (B1671933) and phenylbutazone. ijpsonline.com Similarly, in analgesic assays like the phenylquinone writhing test, certain pyrimidine derivatives have exhibited notable pain-relieving effects. ijpsonline.comscirp.org The mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in anti-inflammatory therapy. mdpi.com

The table below highlights the anti-inflammatory and analgesic potential of the pyrimidine scaffold.

Pharmacological Activity Testing Model/Target Observed Effect Reference
Anti-inflammatoryCarrageenan-induced rat paw edemaReduction in edema ijpsonline.com
Anti-inflammatoryInhibition of COX-2Selective inhibition mdpi.com
AnalgesicPhenylquinone writhing assayReduction in writhing response ijpsonline.comscirp.org

Antihypertensive and Antiviral Research

Research into the pharmacological effects of pyrimidine derivatives has extended to potential antihypertensive and antiviral applications. While this compound is primarily recognized for its diuretic properties, its core structure as a pyrimidine derivative places it within a class of compounds that has been investigated for these broader therapeutic activities. scispace.comresearchgate.net

Some uracil derivatives, which share a structural similarity with this compound, have been developed as antihypertensive agents, such as urapidil (B1196414) and ketanserin. ijpcsonline.com Additionally, research has indicated that certain pyrimidine analogs possess antiviral properties. researchgate.net Specifically, 5-halogen-substituted uracils have been reported as potential antiviral and antitumor agents. scispace.comresearchgate.net While these findings highlight the therapeutic potential within the broader pyrimidine and uracil classes, specific preclinical or in vitro studies focusing solely on the antihypertensive or antiviral effects of this compound are not extensively detailed in the reviewed literature.

Other Pharmacological Explorations

The pharmacological exploration of pyrimidine derivatives, the chemical class to which this compound belongs, has been extensive, covering a wide array of potential therapeutic applications. researchgate.net Beyond its established diuretic effects, the pyrimidine scaffold has been a subject of investigation for several other biological activities.

Analogues of pyrimidines have been studied for a variety of pharmacological effects, including:

Antipyretic researchgate.netdrugbank.com

Antidiabetic researchgate.net

Antiallergic researchgate.net

Anticonvulsant researchgate.net

Herbicidal researchgate.netfao.org

Antioxidant researchgate.net

Anticancer researchgate.net

Antihistaminic researchgate.net

While the broad class of pyrimidines has shown promise in these areas, specific preclinical and in vitro research detailing these particular activities for this compound itself is limited in the available literature. It is worth noting that aminopyralid, a different pyridine-based compound, is utilized as a herbicide. epa.govwikipedia.orgncsu.edu One study evaluating the effects of various substituted urea (B33335) compounds indicated that ectylurea, another compound in this class, did not produce anticonvulsant effects in experimental animals. oup.com

The following table summarizes the various pharmacological activities investigated for the broader class of pyrimidine derivatives.

Pharmacological ActivityInvestigated in Pyrimidine Derivatives
AntipyreticYes researchgate.netdrugbank.com
AntidiabeticYes researchgate.net
AntiallergicYes researchgate.net
AnticonvulsantYes researchgate.net
HerbicidalYes researchgate.netfao.org
AntioxidantYes researchgate.net
AnticancerYes researchgate.net
AntihistaminicYes researchgate.net

Structure Activity Relationship Sar Studies of Aminometradine

Significance of the Pyrimidine (B1678525) Ring in Biological Activity

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. In the context of diuretics, the pyrimidine nucleus serves as a crucial pharmacophore, a molecular framework that interacts with the biological target to elicit a diuretic response. The arrangement of nitrogen atoms within this six-membered ring influences its electronic properties and its ability to form hydrogen bonds, which are often critical for receptor binding. While direct studies on Aminometradine's pyrimidine ring are not extensively detailed in publicly available literature, the established importance of this moiety in a wide array of diuretic and other pharmacologically active molecules underscores its likely indispensable role in the diuretic action of this compound.

Contribution of Specific Functional Groups (Amino and Alkyl Substituents) to Pharmacological Properties

Amino Group: The amino group at the C6 position is a common feature in many diuretic pyrimidines and is believed to be a key interaction point with the biological target. Its basicity and hydrogen-bonding capacity are thought to be critical for the molecule's ability to bind to its site of action.

Alkyl Substituents: The N-allyl group at the 1-position and the methyl group at the 3-position are pivotal in modulating the molecule's lipophilicity and steric profile. These characteristics, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the fine-tuning of its interaction with the target receptor. Modifications to these alkyl groups would be expected to significantly alter the diuretic activity.

Comparative SAR Analysis of Related Pyrimidine Derivatives

To understand the SAR of this compound more deeply, it is instructive to compare it with structurally related pyrimidine and pyrazine diuretics, such as Amiloride and Triamterene. These compounds share a common heterocyclic core and exert their diuretic effects through similar mechanisms, primarily by blocking epithelial sodium channels (ENaC) in the kidneys.

SAR studies on Amiloride have demonstrated that modifications to the pyrazine ring and its substituents have a profound impact on activity. For instance, the introduction of bulky substituents on the 5-amino group can enhance activity, while alterations to the 6-chloro substituent can modulate potency. Similarly, for Triamterene, the phenyl group at the 6-position is crucial for its diuretic effect. Although direct comparative studies with this compound are scarce, the SAR data from these related compounds provide valuable insights into the general structural requirements for diuretic activity within this class of heterocyclic compounds.

Table 1: Comparative Structural Features of Related Diuretics

CompoundHeterocyclic CoreKey Substituents and Their Known Importance
This compound Pyrimidine6-amino group, 1-allyl group, 3-methyl group. Specific contributions are inferred from general principles.
Amiloride Pyrazine6-chloro group (potency), 5-amino group (activity), guanidinium moiety (channel blocking).
Triamterene PteridinePhenyl group at C6 (essential for activity), amino groups at C2 and C4.

This table is generated based on general knowledge of the SAR of these compounds, as direct comparative studies with this compound are limited.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. For diuretics, QSAR models can help in predicting the activity of new derivatives and in understanding the physicochemical properties that govern their efficacy.

Table 2: Predicted Physicochemical Properties Influencing SAR

PropertyInfluence on Diuretic Activity
Molecular Weight Affects diffusion and transport across membranes.
LogP (Hydrophobicity) Governs absorption, distribution, and solubility.
Hydrogen Bond Donors/Acceptors Crucial for specific interactions with the biological target.
Molar Refractivity (Polarizability) Relates to the volume and dispersion forces of the molecule.

This table represents general QSAR principles applicable to drug design and is not based on a specific QSAR study of this compound.

Computational Chemistry Approaches in SAR Elucidation

In the absence of extensive experimental SAR data for this compound, computational chemistry offers powerful tools to predict and rationalize its biological activity. Techniques such as molecular docking and 3D-QSAR can provide valuable insights into the molecular basis of its diuretic action.

Molecular Docking: This technique can be used to predict the binding mode of this compound within the active site of its putative target, such as the epithelial sodium channel (ENaC). By modeling the interactions between the ligand (this compound) and the receptor, researchers can identify key amino acid residues involved in binding and understand the importance of specific functional groups.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models based on the 3D structures of a series of analogs. These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such models would be invaluable in guiding the design of novel, more potent this compound derivatives.

While specific computational studies on this compound are not widely reported, the application of these methods to related diuretics has proven successful in elucidating their SAR and guiding further drug development.

Comparative Pharmacological Studies Excluding Human Clinical Data

Comparison of Diuretic Efficacy in Animal Models

Aminometradine, a derivative of alkyl uracil (B121893), has been identified as a diuretic agent in various experimental animal models. wikipedia.org Early studies in rats with induced conditions resembling clinical syndromes, such as edema, demonstrated that this compound effectively increases urine flow. ethernet.edu.et In one such model where pitting edema was produced in weanling rats, this compound was shown to be effective, alongside agents like aminophylline (B1665990) and acetazolamide (B1664987). ethernet.edu.et However, compared to newer and more potent diuretics, this compound is generally considered a weak diuretic agent in these preclinical settings. unmc.edu Its diuretic effect is attributed to the active inhibition of sodium and/or chloride resorption in the renal tubules. unmc.edu

Relative Potency Studies with Benchmark Diuretics

Comparative studies in animal models have been crucial for contextualizing the potency of this compound against other diuretics with different mechanisms of action. A key study by Ole E. Nielsen directly compared the diuretic effects of this compound, acetazolamide, chlorothiazide (B1668834), and theophylline. capes.gov.brresearchgate.netmdpi.com

In animal models of induced edema, both this compound and acetazolamide have been shown to increase urine output. ethernet.edu.et Acetazolamide is a carbonic anhydrase inhibitor that promotes the excretion of bicarbonate. mdpi.comnih.gov In contrast, this compound's primary action is on sodium and chloride excretion, and it does not typically cause significant alterations in acid-base balance. unmc.edu While both are effective diuretics, the development of tolerance can limit the effectiveness of acetazolamide. unmc.edu

When compared with chlorothiazide in preclinical models, this compound is described as a significantly weaker diuretic. unmc.edu Chlorothiazide, a thiazide diuretic, exerts a powerful effect on chloruresis (chloride excretion) and natriuresis (sodium excretion). unmc.edu The potency of chlorothiazide is considered substantially greater than that of this compound. unmc.edu

Theophylline, a methylxanthine, is recognized for having mild diuretic effects alongside its primary role as a bronchodilator. vin.comvcahospitals.com this compound belongs to the aminouracil group, which are derivatives of xanthines. unmc.edu Comparative studies have evaluated the diuretic properties of both substances in animal models. capes.gov.brresearchgate.net While both induce diuresis, theophylline's diuretic action is often considered inconsistent, which has led to it being largely discarded as a primary diuretic agent. unmc.edu

In certain preclinical models, such as experimentally induced edema in rats, this compound demonstrated diuretic efficacy where the mercurial diuretic mersalyl (B1676301) was found to be ineffective. ethernet.edu.et However, in a general comparison of potency, this compound is considered a very weak drug compared to mercurial diuretics like mersalyl. unmc.edu An advantage noted for this compound is that it is less nephrotoxic than the mercurials. unmc.edu

Differential Effects on Ion Excretion Profiles in Preclinical Models

Preclinical studies highlight the distinct effects of this compound on urinary electrolyte excretion compared to other diuretic classes. The primary mechanism of this compound is the inhibition of sodium and chloride reabsorption in the renal tubules. unmc.edu A significant characteristic of this compound in these models is its lack of impact on acid-base balance. unmc.edu This contrasts sharply with a carbonic anhydrase inhibitor like acetazolamide, which significantly increases bicarbonate excretion, leading to metabolic acidosis with long-term use. unmc.edumdpi.com Thiazide diuretics such as chlorothiazide primarily increase the excretion of sodium and chloride, while also potentially leading to hypokalemic alkalosis. unmc.eduvcahospitals.com

Interactive Table: Comparative Diuretic Profiles in Animal Models

FeatureThis compoundAcetazolamideChlorothiazideTheophyllineMersalyl
Primary Ion Excretion Sodium, Chloride unmc.eduBicarbonate unmc.edumdpi.comSodium, Chloride unmc.eduSodium, ChlorideSodium, Chloride
Relative Potency Weak unmc.eduModerateHigh unmc.eduWeak/Inconsistent unmc.eduHigh
Effect on Acid-Base None unmc.eduMetabolic Acidosis unmc.eduHypokalemic Alkalosis unmc.eduMinimalSimilar to Thiazides
Primary Class Aminouracil unmc.eduCarbonic Anhydrase Inhibitor mdpi.comThiazide unmc.eduMethylxanthine unmc.eduMercurial unmc.edu

Future Directions in Aminometradine Research

Comprehensive Elucidation of Molecular Action Pathways

The currently accepted mechanism of aminometradine involves the inhibition of sodium ion reabsorption in the renal tubules, leading to its diuretic effect. nih.govncats.io Some early research also pointed to the inhibition of both sodium and chloride reabsorption. unmc.edu However, these descriptions of its mechanism of action are based on older clinical observations, and a precise molecular understanding is still considered unclear. smolecule.com Future research must aim to move beyond this classical explanation to identify the specific molecular targets and pathways through which this compound exerts its effects.

Key research objectives should include:

Target Identification and Validation: Modern proteomics and chemical biology approaches could be employed to identify the specific protein targets of this compound within renal cells. Investigations should focus on various ion channels, transporters, and pumps involved in electrolyte balance. smolecule.com

Structural Biology Studies: Determining the crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to its target protein(s) would provide invaluable atomic-level insights into its binding mode. This information is critical for understanding its mechanism and for guiding the rational design of more potent and selective analogues.

Pathway Analysis: Advanced cellular assays can be used to map the downstream signaling events that occur after this compound binds to its target. This would clarify how target engagement translates into the physiological response of diuresis and help identify potential off-target effects or new therapeutic opportunities.

A thorough elucidation of these pathways is the foundational step for any subsequent development and optimization efforts.

Development of Novel Synthetic Methodologies for Enhanced Analogues

The pyrimidine (B1678525) scaffold of this compound is a well-known "privileged structure" in medicinal chemistry, amenable to a wide variety of chemical modifications. mdpi.comtandfonline.com While traditional synthesis of this compound involves the formation of the pyrimidine ring followed by amination and alkylation, future research should leverage modern synthetic organic chemistry to create a diverse library of analogues for structure-activity relationship (SAR) studies. smolecule.com

Future synthetic strategies could include:

Transition-Metal Catalyzed Cross-Coupling: Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be used to introduce a wide range of substituents onto the pyrimidine core, which is not easily achievable through classical methods. These reactions offer a powerful way to systematically probe the chemical space around the this compound scaffold. tandfonline.com

C-H Activation: This cutting-edge technique allows for the direct functionalization of carbon-hydrogen bonds, offering a more efficient and atom-economical way to synthesize complex analogues without the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or N-methyltransferases, could facilitate the highly selective and enantioselective synthesis of chiral this compound derivatives. nih.gov This is particularly important for producing single-enantiomer drugs, which often have improved therapeutic indices.

Flow Chemistry and Automated Synthesis: These technologies can accelerate the synthesis and purification of large libraries of this compound analogues, enabling high-throughput screening and rapid SAR development.

The development of such methods is crucial for generating novel chemical entities with potentially enhanced potency, selectivity, and improved pharmacokinetic properties. google.com

Advanced Computational Drug Design and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a way to rationalize and accelerate the design and optimization process. beilstein-journals.orgnih.gov For this compound, computational methods can be applied to design superior analogues and explore new therapeutic possibilities.

A potential CADD workflow for this compound research is outlined in the table below.

StepComputational MethodObjective
1. Target Modeling Homology Modeling / Protein Structure PredictionGenerate a 3D model of the target protein (e.g., a specific renal ion transporter) if an experimental structure is unavailable. beilstein-journals.org
2. Binding Site Analysis Molecular DockingPredict the binding mode and affinity of this compound within the active site of its target protein. nih.gov
3. Lead Optimization In Silico Mutagenesis / Pharmacophore ModelingIdentify key amino acid residues and chemical features essential for binding. Design new analogues with enhanced interactions. nih.govnih.gov
4. Virtual Screening High-Throughput Virtual Screening (HTVS)Screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore model and are predicted to bind to the target. beilstein-journals.org
5. Affinity & Stability Prediction Molecular Dynamics (MD) Simulations / MM-GBSASimulate the dynamic behavior of the ligand-protein complex to assess its stability and calculate a more accurate binding free energy for promising candidates. nih.gov
6. ADMET Prediction QSAR / Machine Learning ModelsPredict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogues to prioritize candidates with favorable drug-like profiles for synthesis. mdpi.com

By integrating these computational techniques, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with drug development. nih.gov

Exploration of Diverse Therapeutic Applications Based on Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. gsconlinepress.comresearchtrend.net Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has led to its incorporation in drugs targeting a broad spectrum of diseases. mdpi.com A significant future direction for this compound research is to look beyond its diuretic activity and explore the potential of its pyrimidine core as a scaffold for developing drugs for other conditions.

The versatility of the pyrimidine scaffold is demonstrated by its presence in numerous approved drugs with diverse mechanisms of action.

Therapeutic AreaDrug Class / Example(s)Mechanism of Action
Oncology Imatinib, Osimertinib, 5-FluorouracilTyrosine Kinase Inhibition, DNA Synthesis Inhibition tandfonline.commdpi.comresearchgate.net
Virology Zidovudine (AZT), Rilpivirine, EtravirineReverse Transcriptase Inhibition (Anti-HIV) tandfonline.commdpi.comresearchgate.net
Bacteriology TrimethoprimDihydrofolate Reductase (DHFR) Inhibition tandfonline.comresearchgate.net
Cardiovascular Rosuvastatin, MinoxidilHMG-CoA Reductase Inhibition, Vasodilation mdpi.com
Central Nervous System Buspirone, BarbituratesAnxiolytic, Sedative/Hypnotic tandfonline.commdpi.com
Anti-inflammatory EpirizoleInhibition of Inflammatory Mediators tandfonline.comresearchgate.net

Future research could involve creating hybrid molecules that combine the this compound pyrimidine scaffold with other pharmacophores known to be active against targets in oncology, infectious diseases, or inflammatory disorders. researchgate.net This strategy of molecular hybridization could lead to the discovery of entirely new classes of therapeutic agents derived from a classic diuretic compound.

Q & A

Q. What is the molecular mechanism of aminometradine's diuretic action, and how can researchers experimentally validate it?

this compound, a synthetic uracil derivative, inhibits sodium reabsorption in renal tubules, promoting diuresis . To validate this, researchers should design renal clearance studies using animal or human models, measuring urinary excretion of sodium (Na⁺), chloride (Cl⁻), and potassium (K⁺) before and after administration. For example, urine acid-base composition analysis (e.g., via ion-selective electrodes or spectrophotometry) can quantify electrolyte shifts, as demonstrated in clinical trials comparing this compound to mercurial diuretics like mersalyl .

Q. How should researchers address discrepancies in reported CAS numbers for this compound (e.g., 642-44-4 vs. 71963-77-4)?

Q. Why do certain synthetic routes for this compound derivatives, such as epoxidation, yield low-purity products or environmental hazards?

Epoxidation of this compound using tetraoxochromate(VI) acid or trifluoroperacetic acid generates mixed products and toxic byproducts (Table 1, Entries 1–2 in ). Methodological solutions include optimizing reaction conditions (e.g., solvent polarity, temperature) or adopting greener catalysts like enzymatic systems. Chromatographic purification (HPLC or GC-MS) is essential to isolate target compounds and characterize side products .

Q. How can researchers reconcile contradictory efficacy data between this compound and other diuretics in congestive heart failure studies?

Clinical trials show this compound induces milder diuresis compared to mersalyl (Fig. 2 in ). To address contradictions, researchers should standardize variables:

  • Dosage : this compound’s weak efficacy (400 mg/day) versus mersalyl’s higher potency (2 mL intramuscular) .
  • Patient cohorts : Stratify by disease severity (e.g., NYHA Class) and co-administered therapies.
  • Endpoint metrics : Quantify Na⁺/Cl⁻ excretion rather than total urine volume.
    Meta-analyses of historical data can further elucidate context-dependent efficacy .

Q. What methodological frameworks are recommended for analyzing this compound’s structure-activity relationship (SAR) in pyrimidine diuretics?

SAR studies require combinatorial synthesis and in vivo/in vitro screening:

  • Synthetic modifications : Introduce substituents at the 1-, 3-, or 6-positions of the uracil ring (e.g., alkyl groups in amisometradine) .
  • Biological assays : Measure renal Na⁺-K⁺-ATPase inhibition or proximal tubule ion transport in isolated nephrons.
  • Computational modeling : Use molecular docking to predict binding affinity to renal transporters (e.g., NCC or ENaC) .

Methodological and Ethical Considerations

Q. How should researchers design controlled studies to minimize bias in this compound trials?

  • Randomization : Assign participants to this compound or control groups using block randomization.
  • Blinding : Double-blind protocols to prevent observer bias.
  • Data transparency : Report raw electrolyte excretion data (e.g., Na⁺, Cl⁻, K⁺) in appendices, adhering to journal guidelines for numerical precision .

Q. What are best practices for handling this compound in laboratory settings, given its potential hazards?

  • Safety protocols : Follow SDS guidelines for handling synthetic intermediates (e.g., PPE, fume hoods) .
  • Training : Document SOP compliance and emergency procedures (e.g., inhalation/ingestion response) .
  • Waste disposal : Neutralize toxic byproducts (e.g., chromium residues from epoxidation) per EPA regulations .

Data Analysis and Reporting

Q. How can researchers address variability in this compound’s diuretic response across patient subgroups?

  • Statistical methods : Apply mixed-effects models to account for inter-individual variability.
  • Subgroup analysis : Stratify by age, renal function, or comorbidities (e.g., hepatic impairment) .
  • Uncertainty quantification : Report confidence intervals for electrolyte excretion rates (Fig. 1 in ).

Q. What criteria define "significant" findings in this compound research, and how should they be reported?

  • Statistical thresholds : Use P < 0.05 with Bonferroni correction for multiple comparisons.
  • Clinical relevance : Differentiate statistical significance from physiological impact (e.g., ≥10% increase in Na⁺ excretion) .
  • Reproducibility : Share raw datasets and analysis code via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminometradine
Reactant of Route 2
Reactant of Route 2
Aminometradine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.